Higher Volatility for Top-Note Impact: Boiling Point Comparison vs. Ethyl Ester
Methyl 2-methyl-3-pentenoate demonstrates a 22 °C lower boiling point (142 °C) at atmospheric pressure compared to its direct ethyl ester analog, ethyl 2-methyl-3-pentenoate (163.76 °C) [1][2]. This lower boiling point is corroborated by estimated vapor pressure data, with the methyl ester exhibiting a significantly higher vapor pressure of 6.474 mmHg at 25 °C compared to 1.6 mmHg at 20 °C for the ethyl ester [1][3].
| Evidence Dimension | Atmospheric Boiling Point and Vapor Pressure |
|---|---|
| Target Compound Data | Boiling Point: 142 °C @ 760 mmHg; Vapor Pressure: 6.474 mmHg @ 25 °C (est.) |
| Comparator Or Baseline | Ethyl 2-methyl-3-pentenoate (CAS 1617-23-8); Boiling Point: 163.76 °C (EPI Suite); Vapor Pressure: 1.6 mmHg @ 20 °C (FMA Database) |
| Quantified Difference | Δ Boiling Point ≈ -22 °C; ~4x higher estimated Vapor Pressure at room temperature |
| Conditions | Standard atmospheric pressure (760 mmHg) for boiling point; 20-25 °C for vapor pressure estimates |
Why This Matters
The significantly lower boiling point and higher vapor pressure of the methyl ester translate to greater headspace volatility, making it the preferred choice for 'top-note' impact in flavor formulations.
- [1] FlavScents. (n.d.). Methyl 2-methyl-3-pentenoate. Material Library. View Source
- [2] Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-3-pentenoate, CAS Registry Number 1617-23-8. Food and Chemical Toxicology, 122, S573-S583. View Source
- [3] U.S. Environmental Protection Agency. (n.d.). EPI Suite v4.0 estimation program. View Source
